3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
Overview
Description
3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s commonly used as an internal standard in quantitative ms metabolomics experiments .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s known that the compound should be stored at room temperature away from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 3-methyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 3-methyl-1H-pyrazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyrazole moiety.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
- 3-(2-methylpyrazol-3-yl)propanoic acid
Uniqueness
3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group and the propanoic acid side chain can affect its interactions with other molecules, making it distinct from other pyrazole derivatives .
Properties
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSWMLHOIAHEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367702-76-8 | |
Record name | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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